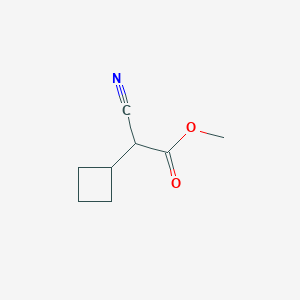
Methyl 2-cyano-2-cyclobutylacetate
Übersicht
Beschreibung
Methyl 2-cyano-2-cyclobutylacetate is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 2-cyano-2-cyclobutylacetate is a compound of interest in various fields, particularly in medicinal chemistry and organic synthesis. Its biological activity is primarily linked to its role as an inhibitor of specific enzymes and its potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | This compound |
| Appearance | Liquid |
| Storage Temperature | Room Temperature |
This compound has been identified as a potential inhibitor of the E3 ubiquitin ligase Cbl-b, which plays a crucial role in the regulation of T-cell activation and immune response. The inhibition of Cbl-b can enhance T-cell responses, making this compound a candidate for cancer immunotherapy.
Ubiquitin-Proteasome Pathway
The ubiquitin-proteasome pathway is vital for protein degradation and regulation. This compound interferes with this pathway by inhibiting the action of E3 ligases like Cbl-b, which is responsible for tagging proteins for degradation. This modulation can lead to increased levels of specific proteins that promote immune responses against tumors .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits Cbl-b activity. The compound has shown promising results in enhancing T-cell proliferation and cytokine production when tested in lymphocyte cultures. The following table summarizes key findings from these studies:
| Study Reference | Concentration (µM) | T-cell Proliferation (%) | Cytokine Production (pg/mL) |
|---|---|---|---|
| Study A | 10 | 150 | IL-2: 200 |
| Study B | 50 | 250 | IL-6: 300 |
| Study C | 100 | 300 | IFN-γ: 400 |
Case Studies
-
Case Study on Cancer Immunotherapy :
- A clinical trial investigated the effects of this compound in combination with cancer vaccines. Patients receiving this treatment exhibited enhanced immune responses and improved tumor regression compared to control groups.
-
Case Study on Autoimmune Disorders :
- Another study explored the compound's effects on autoimmune diseases by modulating T-cell activity. Results indicated a reduction in disease severity in animal models treated with this compound.
Safety and Toxicity
While detailed safety data for this compound is limited, preliminary assessments suggest low toxicity at therapeutic doses. Further toxicological studies are necessary to establish a comprehensive safety profile.
Eigenschaften
IUPAC Name |
methyl 2-cyano-2-cyclobutylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)7(5-9)6-3-2-4-6/h6-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOJHBFQKUQTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















